Cas no 883236-47-3 (Tris[4-(5-formylthiophene-2-yl)phenyl]amine)

Tris[4-(5-formylthiophene-2-yl)phenyl]amine structure
883236-47-3 structure
Nom du produit:Tris[4-(5-formylthiophene-2-yl)phenyl]amine
Numéro CAS:883236-47-3
Le MF:C33H21NO3S3
Mégawatts:575.719744443893
CID:2811323
PubChem ID:60147284

Tris[4-(5-formylthiophene-2-yl)phenyl]amine Propriétés chimiques et physiques

Nom et identifiant

    • 5-[4-[4-(5-formylthiophen-2-yl)-N-[4-(5-formylthiophen-2-yl)phenyl]anilino]phenyl]thiophene-2-carbaldehyde
    • YSWG640
    • Tris[4-(5-formylthiophene-2-yl)phenyl]amine
    • 5,5',5''-[Nitrilotri(4,1-phenylene)]tri(thiophene-2-carbaldehyde)
    • 5,5',5''-(nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde)
    • 5,5′,5′′-(Nitrilotri-4,1-phenylene)tris[2-thiophenecarboxaldehyde] (ACI)
    • 883236-47-3
    • BS-48673
    • SCHEMBL3630228
    • 2-Thiophenecarboxaldehyde, 5,5',5''-(nitrilotri-4,1-phenylene)tris-
    • DTXSID00733821
    • E81858
    • CS-0146266
    • 5-(4-{bis[4-(5-formylthiophen-2-yl)phenyl]amino}phenyl)thiophene-2-carbaldehyde
    • Piscine à noyau: 1S/C33H21NO3S3/c35-19-28-13-16-31(38-28)22-1-7-25(8-2-22)34(26-9-3-23(4-10-26)32-17-14-29(20-36)39-32)27-11-5-24(6-12-27)33-18-15-30(21-37)40-33/h1-21H
    • La clé Inchi: SBRXFORWSATJLQ-UHFFFAOYSA-N
    • Sourire: O=CC1=CC=C(C2C=CC(N(C3C=CC(C4=CC=C(C=O)S4)=CC=3)C3C=CC(C4=CC=C(C=O)S4)=CC=3)=CC=2)S1

Propriétés calculées

  • Qualité précise: 575.06835705 g/mol
  • Masse isotopique unique: 575.06835705 g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 7
  • Comptage des atomes lourds: 40
  • Nombre de liaisons rotatives: 9
  • Complexité: 741
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 8.6
  • Poids moléculaire: 575.7
  • Surface topologique des pôles: 139

Tris[4-(5-formylthiophene-2-yl)phenyl]amine PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
Y1235847-1g
2-Thiophenecarboxaldehyde, 5,5',5''-(nitrilotri-4,1-phenylene)tris-
883236-47-3 95%
1g
$120 2024-06-07
Aaron
AR008ALP-100mg
2-Thiophenecarboxaldehyde, 5,5',5''-(nitrilotri-4,1-phenylene)tris-
883236-47-3 97%
100mg
$11.00 2025-02-11
Ambeed
A1489915-100mg
5,5',5''-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde)
883236-47-3 97%
100mg
$13.0 2025-03-01
eNovation Chemicals LLC
Y1235847-100mg
2-Thiophenecarboxaldehyde, 5,5',5''-(nitrilotri-4,1-phenylene)tris-
883236-47-3 95%
100mg
$60 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1216906-1g
5-[4-[4-(5-Formylthiophen-2-yl)-N-[4-(5-formylthiophen-2-yl)phenyl]anilino]phenyl]thiophene-2-carbaldehyde
883236-47-3 97%
1g
¥768.00 2024-04-27
eNovation Chemicals LLC
Y1235847-5g
2-Thiophenecarboxaldehyde, 5,5',5''-(nitrilotri-4,1-phenylene)tris-
883236-47-3 95%
5g
$350 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1216906-5g
5-[4-[4-(5-Formylthiophen-2-yl)-N-[4-(5-formylthiophen-2-yl)phenyl]anilino]phenyl]thiophene-2-carbaldehyde
883236-47-3 97%
5g
¥3166.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1216906-250mg
5-[4-[4-(5-Formylthiophen-2-yl)-N-[4-(5-formylthiophen-2-yl)phenyl]anilino]phenyl]thiophene-2-carbaldehyde
883236-47-3 97%
250mg
¥177.00 2024-04-27
Aaron
AR008ALP-250mg
2-Thiophenecarboxaldehyde, 5,5',5''-(nitrilotri-4,1-phenylene)tris-
883236-47-3 97%
250mg
$19.00 2025-02-11
eNovation Chemicals LLC
Y1235847-1g
2-Thiophenecarboxaldehyde, 5,5',5''-(nitrilotri-4,1-phenylene)tris-
883236-47-3 95%
1g
$120 2025-02-22

Tris[4-(5-formylthiophene-2-yl)phenyl]amine Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux
Référence
Synthesis and photophysical properties of star-shaped triphenylamine derivative
Yang, Hui-hui; et al, Cailiao Kexue Yu Gongcheng Xuebao, 2013, 31(4), 576-580

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  rt; 17 h, 95 °C; 95 °C → 20 °C
1.2 Reagents: Sodium acetate Solvents: Dichloromethane ,  Water ;  2 h, 20 °C
Référence
Chiral aggregates of triphenylamine-based dyes for depleting production of hydrogen peroxide in photochemical water-splitting process
Adelizzi, Beatrice ; et al, Helvetica Chimica Acta, 2019, 102(5),

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Palladium diacetate ,  Phosphine, tricyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ;  16 h, 100 °C
Référence
Direct Arylation as a Synthetic Tool for the Synthesis of Thiophene-Based Organic Electronic Materials
Schipper, Derek J.; et al, Chemistry of Materials, 2011, 23(6), 1594-1600

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  overnight, reflux; cooled
1.2 Reagents: Sodium acetate Solvents: Dichloromethane ,  Water ;  1 h
Référence
Tristhienylphenylamine-extended dithiafulvene hybrids as bifunctional electroactive species
Ripaud, Emilie; et al, Organic & Biomolecular Chemistry, 2011, 9(4), 1034-1040

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
Référence
A star-shaped triphenylamine π-conjugated system with internal charge-transfer as donor material for hetero-junction solar cells
Cravino, Antonio; et al, Chemical Communications (Cambridge, 2006, (13), 1416-1418

Synthetic Routes 6

Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  12 h, reflux
2.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  15 h, reflux
2.2 Reagents: Sodium acetate Solvents: 1,2-Dichloroethane ,  Water ;  2 h, rt
Référence
Triphenylamine-Thienylenevinylene Hybrid Systems with Internal Charge Transfer as Donor Materials for Heterojunction Solar Cells
Roquet, Sophie; et al, Journal of the American Chemical Society, 2006, 128(10), 3459-3466

Synthetic Routes 7

Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
Référence
A star-shaped triphenylamine π-conjugated system with internal charge-transfer as donor material for hetero-junction solar cells
Cravino, Antonio; et al, Chemical Communications (Cambridge, 2006, (13), 1416-1418

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 °C; 4 h, 20 °C
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  18 h, 100 °C
3.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  rt; 17 h, 95 °C; 95 °C → 20 °C
3.2 Reagents: Sodium acetate Solvents: Dichloromethane ,  Water ;  2 h, 20 °C
Référence
Chiral aggregates of triphenylamine-based dyes for depleting production of hydrogen peroxide in photochemical water-splitting process
Adelizzi, Beatrice ; et al, Helvetica Chimica Acta, 2019, 102(5),

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  overnight, reflux; cooled
1.2 Reagents: Sodium acetate Solvents: Dichloromethane ,  Water ;  1 h
Référence
Tristhienylphenylamine-extended dithiafulvene hybrids as bifunctional electroactive species
Ripaud, Emilie; et al, Organic & Biomolecular Chemistry, 2011, 9(4), 1034-1040

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Toluene ;  0.25 h, rt
1.2 Reagents: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  rt → 80 °C; overnight, 80 - 90 °C
Référence
The effectiveness of essential-state models in the description of optical properties of branched push-pull chromophores
Sissa, Cristina; et al, Physical Chemistry Chemical Physics, 2010, 12(37), 11715-11727

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  12 h, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux
Référence
Synthesis and photophysical properties of star-shaped triphenylamine derivative
Yang, Hui-hui; et al, Cailiao Kexue Yu Gongcheng Xuebao, 2013, 31(4), 576-580

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  18 h, 100 °C
2.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  rt; 17 h, 95 °C; 95 °C → 20 °C
2.2 Reagents: Sodium acetate Solvents: Dichloromethane ,  Water ;  2 h, 20 °C
Référence
Chiral aggregates of triphenylamine-based dyes for depleting production of hydrogen peroxide in photochemical water-splitting process
Adelizzi, Beatrice ; et al, Helvetica Chimica Acta, 2019, 102(5),

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Potassium iodide ,  Potassium iodate Solvents: Acetic acid ;  5 h, 85 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Toluene ;  0.25 h, rt
2.2 Reagents: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  rt → 80 °C; overnight, 80 - 90 °C
Référence
The effectiveness of essential-state models in the description of optical properties of branched push-pull chromophores
Sissa, Cristina; et al, Physical Chemistry Chemical Physics, 2010, 12(37), 11715-11727

Tris[4-(5-formylthiophene-2-yl)phenyl]amine Raw materials

Tris[4-(5-formylthiophene-2-yl)phenyl]amine Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:883236-47-3)Tris[4-(5-formylthiophene-2-yl)phenyl]amine
A1241481
Pureté:99%
Quantité:5g
Prix ($):314